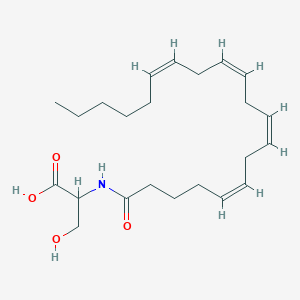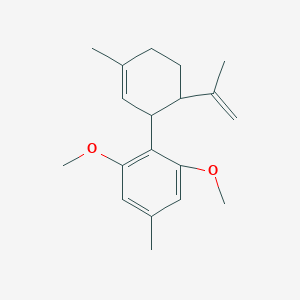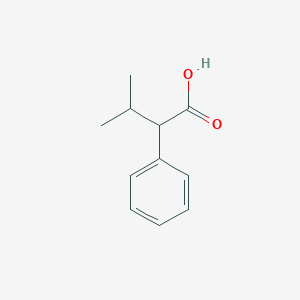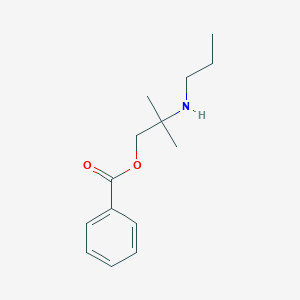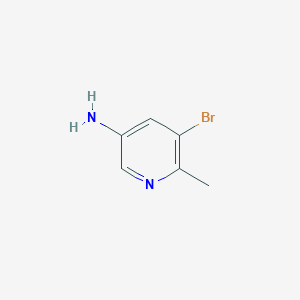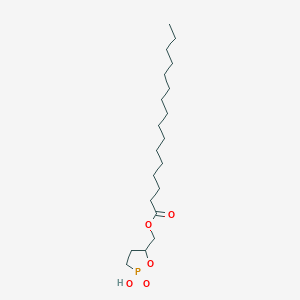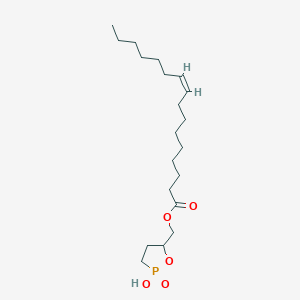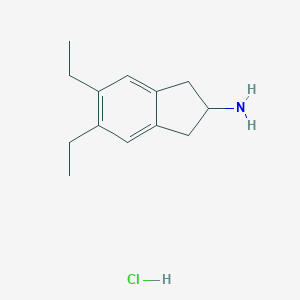
Isolongifolol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isolongifolol is a natural compound found in various plant species, including the leaves of the tea plant (Camellia sinensis). It has gained scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Synthesis of Novel Longifolane Derivatives : Isolongifolol has been utilized in the synthesis of novel longifolane derivatives. Oxidation with lead tetraacetate converts Isolongifolol to isolongifolanoxide, and further oxidation yields isolongifolanolide. These compounds have been studied for their structures and properties (Patnekar & Bhattcharyya, 1967).
Microbial Transformation and Butyrylcholinesterase Inhibitory Activity : Microbial transformation of (-)-isolongifolol using fungi like Fusarium lini and Aspergillus niger has been researched. This transformation leads to the production of metabolites like 10-oxoisolongifolol and 9alpha-hydroxyisolongifolol, which exhibit inhibitory activity against butyrylcholinesterase (Choudhary et al., 2005).
Biotransformation using Plant Pathogenic Fungus : Biotransformation of sesquiterpen alcohol, (-)-isolongifolol, using the plant pathogenic fungus Glomerella cingulata has been explored. This process results in the formation of hydroxy-isolongifolol derivatives (Miyazawa et al., 2010).
Neuroprotective Effects : Isolongifolene, a related compound, has been shown to have neuroprotective effects against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in cellular models. This research suggests potential therapeutic applications for neurodegenerative diseases (Balakrishnan et al., 2018).
Inhibition of UDP-Glucuronosyltransferase : Derivatives of isolongifolol have been studied for their ability to inhibit the human UDP-glucuronosyltransferase (UGT) 2B7. This research is significant for understanding the molecular interactions and designing inhibitors for UGT2B7 (Bichlmaier et al., 2007).
Anticancer Activities of Derivatives : Studies on pyrazole ring-containing isolongifolanone derivatives have shown anticancer activities. These derivatives exhibit anti-proliferative abilities and induce apoptosis in cancer cells, suggesting their potential as lead compounds for anticancer agents (Wang et al., 2021).
Insect Repellent Properties : Isolongifolenone, a compound related to isolongifolol, has been identified as an effective repellent for blood-feeding arthropods like mosquitoes and ticks, showing greater effectiveness than DEET in laboratory bioassays (Zhang et al., 2009).
Propiedades
Número CAS |
469-27-2 |
|---|---|
Nombre del producto |
Isolongifolol |
Fórmula molecular |
C₁₅H₂₆O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
[(1R,2S,7S,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol |
InChI |
InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15+/m1/s1 |
Clave InChI |
VZJHQHUOVIDRCF-BIGJJFBESA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C |
SMILES |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
SMILES canónico |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C |
Sinónimos |
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol; Longifolyl Alcohol; Hydroxyjunipene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



